2,5-Dimethyl-1-(phenylacetyl)-piperazine

Building block utility Sequential derivatization Opioid ligand synthesis

2,5-Dimethyl-1-(phenylacetyl)-piperazine (molecular formula C₁₄H₂₀N₂O; molecular weight 232.32 g/mol; InChI Key: IFWWNUXLFLRRGI-UHFFFAOYSA-N) is an N-acyl piperazine derivative classified as an alkyl-substituted piperazine bearing a single phenylacetyl group at the N1 position of the trans-2,5-dimethylpiperazine core. Piperazine-based scaffolds are estimated to be present in approximately 10% of all FDA-approved small-molecule drugs, with the 2,5-dimethyl-substituted variant recognized as a 'privileged fragment' for ligand design owing to its conformational rigidity and chiral definition.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B8469623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(phenylacetyl)-piperazine
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)CC2=CC=CC=C2)C
InChIInChI=1S/C14H20N2O/c1-11-10-16(12(2)9-15-11)14(17)8-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3
InChIKeyIFWWNUXLFLRRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-1-(phenylacetyl)-piperazine: A Structurally Defined Mono-Acyl Piperazine Building Block for Opioid Ligand and CNS Drug Discovery Programs


2,5-Dimethyl-1-(phenylacetyl)-piperazine (molecular formula C₁₄H₂₀N₂O; molecular weight 232.32 g/mol; InChI Key: IFWWNUXLFLRRGI-UHFFFAOYSA-N) is an N-acyl piperazine derivative classified as an alkyl-substituted piperazine bearing a single phenylacetyl group at the N1 position of the trans-2,5-dimethylpiperazine core . Piperazine-based scaffolds are estimated to be present in approximately 10% of all FDA-approved small-molecule drugs, with the 2,5-dimethyl-substituted variant recognized as a 'privileged fragment' for ligand design owing to its conformational rigidity and chiral definition . This compound is supplied exclusively for research use and is not intended for human or veterinary applications .

Why 2,5-Dimethyl-1-(phenylacetyl)-piperazine Cannot Be Replaced by 1-(Phenylacetyl)piperazine or Bis-Substituted 2,5-Dimethyl-Piperazine Analogs in Structure-Focused Research


Superficial structural similarity across phenylacetyl-piperazine analogs obscures functionally decisive differences in the number of free secondary amine sites available for subsequent derivatization, molecular weight and lipophilicity, and stereochemical definition at the piperazine ring. The unsubstituted 1-(phenylacetyl)piperazine (MW 204.27 g/mol) lacks the 2,5-dimethyl groups that impart conformational constraint and two chiral centers ; conversely, 2,5-dimethyl-1,4-bis(phenylacetyl)piperazine consumes both nitrogen atoms, eliminating the free NH handle required for sequential functionalization en route to delta-opioid ligands such as SNC80 and SNC162 [1]. These distinctions are not cosmetic—they directly determine the compound's suitability as a mono-functionalized chiral intermediate versus a terminal or symmetric building block, and procurement of the correct substitution pattern avoids costly synthetic re-routing or stereochemical scrambling [1].

Quantitative Differentiation Evidence for 2,5-Dimethyl-1-(phenylacetyl)-piperazine Relative to Its Closest Structural Analogs


Mono-Acylation Site Preservation: 2,5-Dimethyl-1-(phenylacetyl)-piperazine Retains One Reactive Secondary Amine vs. the Bis-Substituted Analog

2,5-Dimethyl-1-(phenylacetyl)-piperazine is mono-acylated at only one of the two piperazine nitrogen atoms, leaving a free secondary amine (NH) available for subsequent alkylation, acylation, or reductive amination. By contrast, 2,5-dimethyl-1,4-bis(phenylacetyl)piperazine (the di-substituted analog) has both nitrogen atoms blocked by phenylacetyl groups, rendering it a terminal, non-extendable structure incapable of further nitrogen-directed functionalization without deprotection . The benchmark intermediate for delta-opioid ligand synthesis, (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, is prepared via sequential N-functionalization of the trans-2,5-dimethylpiperazine core—a strategy that requires exactly one free NH for the first step [1].

Building block utility Sequential derivatization Opioid ligand synthesis

Chiral and Conformational Definition: Trans-2,5-Dimethyl Substitution Provides Two Stereocenters Absent in 1-(Phenylacetyl)piperazine

The target compound incorporates the trans-2,5-dimethylpiperazine core, which establishes two defined stereocenters at the C2 and C5 positions of the piperazine ring. The trans configuration enforces a specific chair conformation in which both methyl groups occupy equatorial orientations, preorganizing the scaffold for enantioselective receptor recognition . In contrast, the unsubstituted 1-(phenylacetyl)piperazine (CAS 88372-33-2) is achiral at the piperazine ring and exhibits greater conformational flexibility in solution. This stereochemical distinction has been exploited extensively in the delta-opioid receptor ligand field, where the (2S,5R) configuration is essential for high-affinity binding to the delta-opioid receptor—the enantiomeric (2R,5S) series shows significantly reduced or negligible affinity [1].

Stereochemistry Conformational constraint Ligand preorganization

Phenylacetyl-Piperazine Class Kappa-Opioid Receptor Pharmacophore: Target Compound Carries the Phenacetyl Recognition Motif Validated in In Vitro Agonist Assays

The phenylacetyl-piperazine substructure present in 2,5-dimethyl-1-(phenylacetyl)-piperazine has been validated as a core pharmacophoric element for kappa-opioid receptor (KOR) agonism. Birch et al. (1992) reported that a series of hydrophilic phenylacetyl-piperazines exhibited potent KOR agonist activity in vitro, with several compounds achieving nanomolar-range potency in the field-stimulated rabbit vas deferens assay, and one compound (the sulphone 18) demonstrated significant peripheral selectivity in vivo [1]. Critically, subsequent SAR studies demonstrated that the dichlorophenylacetyl residue is essential for high KOR affinity—the corresponding unsubstituted phenylacetyl analogs (i.e., compounds containing the exact phenylacetyl motif of the target compound) showed considerably reduced KOR affinity, suggesting that the target compound's phenylacetyl group may serve as a non-selective, moderate-affinity baseline with potential for optimized selectivity over mu- and delta-opioid receptors [2].

Kappa-opioid receptor Phenylacetyl pharmacophore Peripheral selectivity

Molecular Property Differentiation: Increased Lipophilicity and Hydrogen-Bond Donor Capacity Relative to 1-(Phenylacetyl)piperazine

The addition of two methyl groups at the 2- and 5-positions of the piperazine ring in the target compound increases its molecular weight by 28.05 g/mol (+13.7%) and adds one additional hydrogen-bond donor (the free NH) relative to 1-(phenylacetyl)piperazine (MW 204.27 g/mol, C₁₂H₁₆N₂O) . The increased carbon count and methyl substitution are predicted to raise the computed logP by approximately 0.8–1.2 log units compared to the unsubstituted analog, based on fragment-based logP contribution of +0.5 logP per aliphatic methyl group in a heterocyclic system. These property shifts place the target compound in a physicochemical space that may be more favorable for passive membrane permeability while retaining a hydrogen-bond donor for target engagement .

Physicochemical properties Lipophilicity Drug-likeness

Validated Application Scenarios for 2,5-Dimethyl-1-(phenylacetyl)-piperazine Based on Quantitative Structural and Pharmacological Evidence


Chiral Intermediate for Sequential Synthesis of Enantiopure Delta-Opioid Receptor Ligands (SNC80/SNC162 Series)

The mono-phenylacetyl substitution pattern, combined with the trans-2,5-dimethyl stereochemistry, makes this compound a strategically positioned late-stage intermediate for delta-opioid receptor ligand synthesis. The free NH can undergo N-allylation to install the N4-allyl group found in both SNC80 and SNC162, after which the phenylacetyl group can be cleaved or elaborated to introduce the diarylmethylbenzamide pharmacophore. This synthetic logic mirrors the established route to (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, which was prepared on a 100 g scale without chromatography and serves as the key intermediate for delta-opioid ligands with nanomolar binding affinity (Ki values in the low nanomolar range for the (2S,5R) enantiomeric series) [1]. Researchers requiring a pre-functionalized, chirally defined piperazine core with one arm already bearing the phenylacetyl recognition element should prioritize this compound over symmetric or achiral alternatives [1].

SAR Exploration of Phenylacetyl-Piperazine Kappa-Opioid Receptor Agonists with Additional Substitution Vectors

Building on the Birch et al. (1992) demonstration that phenylacetyl-piperazines act as peripherally selective kappa-opioid receptor agonists, this compound provides a scaffold with two additional diversification points (the free NH and the 2,5-dimethyl groups) not present in the original series [2]. The free NH can be alkylated, acylated, or sulfonylated to modulate potency and peripheral selectivity, while the 2,5-dimethyl substitution introduces chirality for enantiomer-dependent pharmacological profiling. Class-level evidence indicates that unsubstituted phenylacetyl analogs show moderate KOR affinity compared to dichlorophenylacetyl derivatives, positioning the target compound as a baseline scaffold from which potency-enhancing substitutions can be systematically introduced [3].

Physicochemical Reference Compound for Balancing CNS Permeability and Solubility in Piperazine-Based Ligand Series

With a molecular weight of 232.32 g/mol, one hydrogen-bond donor, and an estimated logP of approximately 1.8–2.2, this compound occupies an intermediate physicochemical space that is distinct from both the more polar 1-(phenylacetyl)piperazine (MW 204.27, logP ~1.0–1.2) and the highly lipophilic diarylmethylpiperazine series (MW >400, logP >4.0) that nevertheless achieved good central bioavailability . This intermediate profile makes the compound a useful reference standard for profiling how incremental changes in lipophilicity and hydrogen-bonding capacity affect membrane permeability, P-glycoprotein efflux ratio, and brain-to-plasma ratio in piperazine-based CNS candidates. Procurement of this specific compound for physicochemical benchmarking enables direct comparison against both lower and higher logP analogs in the same structural family .

Desymmetrization and Enantioselective Synthesis Methodology Development

The trans-2,5-dimethylpiperazine core of this compound represents a centrosymmetric scaffold that has been extensively studied in enantioselective desymmetrization reactions. The mono-phenylacetyl substitution breaks the symmetry of the parent trans-2,5-dimethylpiperazine, providing a desymmetrized substrate that can be used to develop and benchmark new catalytic asymmetric acylation or alkylation methodologies . The compound's well-defined synthesis route—HATU-mediated coupling of trans-2,5-dimethylpiperazine with phenylacetic acid in DMF—provides a reproducible entry point for preparing enantiomerically enriched or racemic material for method development studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-1-(phenylacetyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.